molecular formula C16H14F3NO2 B2478677 3,4-difluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide CAS No. 1797554-68-7

3,4-difluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide

Cat. No. B2478677
CAS RN: 1797554-68-7
M. Wt: 309.288
InChI Key: KKYSHWVSUPFHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide, also known as Compound X, is a novel small molecule that has gained attention as a potential drug candidate due to its promising biological activities. In

Scientific Research Applications

1. Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are significant in the pharmaceutical and agrochemical industries. Studies such as those conducted by Wu et al. (2017) focus on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation. These methods allow for the efficient creation of monofluorinated alkenes and gem-difluorinated dihydroisoquinolin-1(2H)-ones, showcasing the utility of fluorinated benzamides in heterocycle synthesis (Wu et al., 2017).

2. Antipathogenic Properties

Compounds related to 3,4-difluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide have demonstrated potential in antimicrobial applications. For instance, Limban et al. (2011) synthesized thiourea derivatives with significant anti-pathogenic activity, particularly against strains known for biofilm growth. This research highlights the potential of fluorinated benzamides in developing novel antimicrobial agents (Limban et al., 2011).

3. Synthesis of Difluoronaphthoic Acids

Tagat et al. (2002) explored the synthesis of mono- and difluoronaphthoic acids, which are crucial structural units in various biologically active compounds. Their study provides insights into the synthesis routes for fluorinated benzamides and their derivatives, emphasizing their significance in organic synthesis (Tagat et al., 2002).

4. Ortho-Fluorination in Medicinal Chemistry

The ortho-fluorination of benzamides, as explored by Wang et al. (2009), is crucial in medicinal chemistry. This process involves the conversion of triflamide into various functional groups, demonstrating the adaptability of fluorinated benzamides in synthesizing compounds for medicinal use (Wang et al., 2009).

5. Imaging Applications in Neuroscience

Compounds similar to 3,4-difluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide have been used in neuroimaging studies. Kepe et al. (2006) utilized a fluorine-labeled benzamide analogue as a molecular imaging probe in Alzheimer's disease research, illustrating the potential of such compounds in brain imaging and neuroscience research (Kepe et al., 2006).

6. Fluorescence Sensing of Metal Cations

The application of fluorinated benzamides in fluorescent probes for sensing metal cations was demonstrated by Tanaka et al. (2001). They developed benzoxazole and benzothiazole derivatives sensitive to pH changes and selective in metal cation sensing, underscoring the role of fluorinated compounds in sensor technology (Tanaka et al., 2001).

properties

IUPAC Name

3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-22-15(10-3-2-4-12(17)7-10)9-20-16(21)11-5-6-13(18)14(19)8-11/h2-8,15H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYSHWVSUPFHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide

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